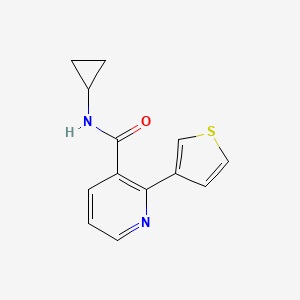![molecular formula C23H24FNO3 B3812516 [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone](/img/structure/B3812516.png)
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Overview
Description
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the piperidine derivative through a series of reactions including nucleophilic substitution and reduction. The benzofuran moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound’s unique structure may offer potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine]: This compound shares the piperidine and fluorophenyl groups but lacks the benzofuran moiety.
[2-Methyl-1-benzofuran-5-yl]methanone: This compound contains the benzofuran moiety but lacks the piperidine and fluorophenyl groups.
Uniqueness
The combination of a piperidine ring, a fluorophenyl group, and a benzofuran moiety in [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone makes it unique
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO3/c1-16-11-19-12-18(5-8-21(19)28-16)22(27)25-10-2-9-23(14-25,15-26)13-17-3-6-20(24)7-4-17/h3-8,11-12,26H,2,9-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPWMAYENXPVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCCC(C3)(CC4=CC=C(C=C4)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylisoxazol-4-yl)-4-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]methyl}benzamide](/img/structure/B3812451.png)
![N-[cyclopropyl(pyridin-2-yl)methyl]-N-methyl-2-(2,5,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B3812460.png)
![4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B3812464.png)
![N-[[2-(5-methylfuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B3812470.png)
![1'-[(2E)-3-phenyl-2-propen-1-yl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B3812477.png)
![5-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B3812479.png)
![N-methyl-1-(2-methyl-1H-imidazol-4-yl)-N-[(1-phenylpyrrolidin-3-yl)methyl]methanamine](/img/structure/B3812480.png)
![N-(3-ethylphenyl)-4-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B3812487.png)
![5-methyl-N-(2-methyl-2-propen-1-yl)-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3812502.png)
![methyl 6-[4-(4-ethoxyphenyl)-1H-imidazol-2-yl]pyridine-2-carboxylate](/img/structure/B3812506.png)
![N-(2-furylmethyl)-3-[4-(pyridin-3-yloxy)piperidin-1-yl]propanamide](/img/structure/B3812514.png)

![N,N-dimethyl-1-[3-(6-methylpyridazin-3-yl)phenyl]ethanamine](/img/structure/B3812541.png)
